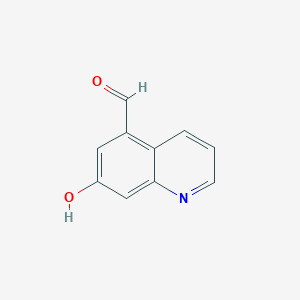

7-Hydroxyquinoline-5-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry and drug discovery. nih.govrsc.org Its versatile structure is found in numerous natural compounds, such as quinine (B1679958) and camptothecin, which exhibit a wide array of biological activities. rsc.org Researchers consider quinoline a "privileged structure" because of its ability to interact with a variety of biological targets, making it a frequent component in the design of new therapeutic agents. nih.govresearchgate.nettandfonline.comresearchgate.net The adaptability of the quinoline nucleus allows for the creation of novel compounds with enhanced pharmacological properties for treating a range of diseases. nih.govresearchgate.net Consequently, the development of new synthetic quinoline-based molecules is a continuously active area of research. rsc.org

Quinoline derivatives have shown potential in a multitude of therapeutic areas, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov In the realm of anticancer research, quinoline-based compounds are particularly prominent, with numerous candidates currently under clinical investigation. tandfonline.com Their mechanisms of action are diverse, encompassing the inhibition of cell proliferation, induction of apoptosis, and disruption of angiogenesis. nih.gov The inherent druggability and the well-established synthetic pathways for its modification make the quinoline scaffold a highly valuable tool for medicinal chemists. tandfonline.com

Role of the Aldehyde Functional Group in Diverse Organic Transformations

The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, is a highly reactive and versatile functional group in organic chemistry. medium.com This reactivity stems from the polar nature of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. teachy.ai

Aldehydes participate in a wide array of chemical reactions, making them crucial intermediates in organic synthesis. solubilityofthings.com Key transformations involving aldehydes include:

Oxidation: Aldehydes can be readily oxidized to form carboxylic acids. medium.comteachy.ai

Reduction: They can be reduced to primary alcohols. medium.com

Nucleophilic Addition Reactions: This is a fundamental reaction type for aldehydes, where a nucleophile adds to the carbonyl carbon. teachy.aiwikipedia.org This class of reactions includes the formation of hemiacetals and acetals upon reaction with alcohols. teachy.ai

Condensation Reactions: Aldehydes are key substrates in various condensation reactions, such as the aldol (B89426) condensation, which forms β-hydroxy aldehydes or ketones. solubilityofthings.com

The ability of aldehydes to undergo these and other transformations makes them essential building blocks in the synthesis of pharmaceuticals, plastics, and other valuable organic compounds. britannica.com

Overview of Academic Research on 7-Hydroxyquinoline-5-carbaldehyde

Academic research on this compound and its derivatives highlights their importance in various chemical applications. Studies have explored their synthesis through methods like the Vilsmeier-Haack and Duff reactions. mdpi.com For instance, the formylation of 6-hydroxyquinoline (B46185) using the Duff method has been shown to selectively produce a monoaldehyde with the carbonyl group at the C5 position. mdpi.com

Furthermore, research has delved into the photophysical properties of related compounds like 7-hydroxyquinoline-8-carbaldehydes, investigating processes such as ground- and excited-state long-range prototropic tautomerization. acs.org These studies utilize spectroscopic techniques and quantum chemical computations to understand the behavior of these molecules. acs.org The synthesis of various quinoline carbaldehydes and their subsequent conversion into Schiff base derivatives is another area of active investigation, with characterization performed using techniques like MS, NMR, and X-ray diffraction. mdpi.com

The table below provides a summary of key data for this compound and a related compound.

| Property | This compound | 8-Hydroxyquinoline-5-carbaldehyde (B1267011) |

| Molecular Formula | C10H7NO2 | C10H7NO2 |

| Molecular Weight | 173.17 g/mol | 173.17 g/mol sigmaaldrich.com |

| CAS Number | Not specified | 2598-30-3 sigmaaldrich.com |

| Appearance | Not specified | Solid sigmaaldrich.com |

This table is based on available data and may not be exhaustive.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

7-hydroxyquinoline-5-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-4-8(13)5-10-9(7)2-1-3-11-10/h1-6,13H |

InChI Key |

KOBNLBXRYHCERE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 7-Hydroxyquinoline-5-carbaldehyde and its Derivatives

The introduction of a formyl group onto the quinoline (B57606) ring system, particularly at the C5 position of 7-hydroxyquinoline (B1418103), can be achieved through several established methods. These reactions often leverage the electron-rich nature of the phenol (B47542) ring to direct the electrophilic substitution.

Formylation Reactions: Reimer-Tiemann, Vilsmeier-Haack, and Duff Methodologies

Classical formylation reactions such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are well-established methods for the synthesis of aromatic aldehydes and have been applied to quinoline systems. mdpi.comnih.govnih.gov

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgnumberanalytics.combyjus.com The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl2), which acts as the electrophile. wikipedia.orgbyjus.com For 7-hydroxyquinoline, the hydroxyl group activates the aromatic ring, directing the formylation to the ortho-positions (C6 and C8). However, achieving selectivity for the C5 position can be challenging and may require specific reaction conditions or protecting group strategies. The mechanism involves the deprotonation of chloroform to form a carbanion, which then eliminates a chloride ion to generate dichlorocarbene. wikipedia.orgbyjus.com The phenoxide ion of the substrate then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.org This reaction is effective for various hydroxy-aromatic compounds, including naphthols and electron-rich heterocycles like pyrroles and indoles. wikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride, to introduce a formyl group to electron-rich aromatic rings. chemistrysteps.comthieme-connect.dewikipedia.orgorganic-chemistry.org The active electrophile is a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This method is generally more efficient for electron-rich substrates. chemistrysteps.comorganic-chemistry.org In the context of 7-hydroxyquinoline, the Vilsmeier-Haack reaction can be a viable method for introducing a carbaldehyde group. nih.gov The reaction of the Vilsmeier reagent with the aromatic ring leads to an iminium ion intermediate, which is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

The Duff reaction is another method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid. ecu.eduwikipedia.orgchem-station.comrsc.org The reaction is known for its simplicity but often suffers from low yields. ecu.eduwikipedia.org The mechanism is thought to involve the formation of an iminium ion from HMTA, which then acts as the electrophile. wikipedia.org For 7-hydroxyquinoline, the Duff reaction would be expected to yield primarily the ortho-formylated product, 8-hydroxyquinoline-7-carbaldehyde, although the formation of the 5-carbaldehyde isomer is also possible depending on the reaction conditions. ecu.edu

A comparison of these formylation methods for the synthesis of quinolinecarbaldehydes has been a subject of study, with computational analysis aiding in understanding the observed selectivity. mdpi.comnih.govnih.gov

Table 1: Comparison of Classical Formylation Reactions for Quinoline Systems

| Reaction | Reagents | Electrophile | Key Features |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Ortho-formylation of phenols; can be exothermic. wikipedia.orgbyjus.com |

| Vilsmeier-Haack | DMF, POCl₃ (or similar) | Chloroiminium ion (Vilsmeier reagent) | Effective for electron-rich arenes. chemistrysteps.comorganic-chemistry.org |

| Duff | Hexamethylenetetramine (HMTA), Acid | Iminium ion from HMTA | Simple procedure, but often gives low yields. ecu.eduwikipedia.org |

Oxidative Approaches to Quinolinecarbaldehydes

Oxidative strategies provide an alternative pathway to quinolinecarbaldehydes. These methods often involve the oxidation of a pre-functionalized quinoline derivative, such as a methyl or hydroxymethyl group at the desired position. Recent advancements in this area focus on the use of environmentally friendly oxidants and catalysts. organic-chemistry.org

For instance, the selective oxidation of a methyl group at the C5 position of a 7-hydroxyquinoline precursor would yield this compound. Various oxidizing agents, from traditional permanganates and dichromates to more modern catalytic systems involving transition metals and molecular oxygen, can be employed. mdpi.comresearchgate.net The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or degradation of the quinoline ring. The development of catalytic oxidative annulation strategies has also emerged as a powerful tool for constructing quinoline skeletons with diverse functionalities. mdpi.com

Carbene Insertion Reactions in Substituted Quinoline Systems

Carbene insertion into C-H bonds represents a direct and atom-economical method for C-H functionalization. wikipedia.orglibretexts.orgyoutube.comyoutube.com In the context of quinoline synthesis, intramolecular carbene insertion reactions can be utilized to form cyclic structures. While the direct insertion of a carbene to form a formyl group is not a standard transformation, related reactions can be envisaged. For example, a carbene generated from a suitable precursor could insert into a C-H bond on the quinoline nucleus, followed by subsequent chemical transformations to yield the desired aldehyde.

A notable application of carbene chemistry in quinoline synthesis is the rhodium-catalyzed intramolecular C-H insertion, which is effective for creating new rings. libretexts.org Furthermore, a carbene insertion reaction based on the Reimer-Tiemann methodology has been reported for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde, demonstrating the utility of carbene chemistry in functionalizing the quinoline scaffold. mdpi.com N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the indirect Friedländer annulation for the synthesis of quinolines. rsc.org

Green Chemistry Principles in Quinoline Aldehyde Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. ijpsjournal.comtandfonline.com This includes the use of greener solvents, catalysts, and energy sources.

Environmentally Benign Catalysis and Solvent-Free Reaction Conditions

The development of environmentally benign catalysts is a cornerstone of green chemistry. tandfonline.comresearchgate.net For quinoline synthesis, researchers have explored the use of catalysts such as iron(III) chloride (FeCl3·6H2O), which is inexpensive, readily available, and can be used in water, a green solvent. tandfonline.comresearchgate.net Nanocatalysts are also gaining prominence due to their high activity and recyclability. nih.govacs.org These catalysts can be employed in various quinoline-forming reactions, potentially leading to the synthesis of precursors for this compound.

Solvent-free reaction conditions, or the use of water as a solvent, significantly reduce the environmental impact of chemical processes. tandfonline.comnih.gov Several protocols for quinoline synthesis have been developed that operate under solvent-free conditions or in aqueous media, often with the aid of catalysts that are active and stable in water. organic-chemistry.orgtandfonline.comnih.gov

Table 2: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages |

| FeCl₃·6H₂O | Condensation | Water | Inexpensive, readily available, environmentally benign. tandfonline.comresearchgate.net |

| Nanocatalysts (e.g., Fe₃O₄ NPs) | Multi-component reactions | Water or solvent-free | High efficiency, recyclability. nih.gov |

| p-Toluenesulfonic acid | One-pot, three-component reaction | Ethanol | Organocatalyst, efficient under microwave irradiation. researchgate.net |

Microwave and Ultrasound-Assisted Synthetic Protocols

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, improve yields, and reduce reaction times, aligning with the principles of green chemistry. tandfonline.com

Microwave-assisted synthesis has been successfully applied to various steps in quinoline synthesis. tandfonline.comresearchgate.net The rapid heating provided by microwaves can accelerate reactions that are sluggish under conventional heating, often leading to cleaner reactions with fewer byproducts. For example, the one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives has been efficiently carried out using p-toluenesulfonic acid as a catalyst under microwave irradiation. researchgate.net

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate chemical reactions. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This technique has been employed for the synthesis of quinoline derivatives, often in aqueous media, providing a green and efficient alternative to traditional methods. nih.govresearchgate.net For instance, the synthesis of 2-substituted quinolines has been achieved under ultrasound irradiation in water using SnCl2·2H2O as a precatalyst. nih.govresearchgate.net

Multicomponent Reactions for Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org This approach is celebrated for its high atom economy, operational simplicity, and ability to rapidly generate complex molecular structures, making it a cornerstone of modern green chemistry. researchgate.net The synthesis of the quinoline scaffold is particularly amenable to MCR strategies, which allow for the creation of a wide array of substituted derivatives. researchgate.netrsc.org

Several classical and modern MCRs are employed for quinoline synthesis:

Povarov Reaction: This reaction typically involves the inverse electron-demand Diels-Alder reaction of an aryl amine, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.com

Doebner–von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. A variation uses two equivalents of an aldehyde that can form an unsaturated aldehyde in-situ. rsc.org

Friedländer Annulation: This is a widely used condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net Chitosan-SO₃H has been identified as an efficient and reusable solid acid catalyst for this reaction. mdpi.com

Pfitzinger Reaction: A modification of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) reacted with a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.com

Catalysts play a crucial role in these reactions, with various systems being developed to improve yields and reaction conditions. These include metal catalysts like zinc triflate and silver triflate, as well as metal-free approaches using iodine or Brønsted acids. mdpi.comrsc.org

| Multicomponent Reaction | Typical Reactants | Catalyst/Conditions | Resulting Core Structure |

| Povarov Reaction | Aryl amine, Aldehyde, Activated Alkene | Iodine, Acid Catalysts | Tetrahydroquinoline/Quinoline |

| Doebner–von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalysts (e.g., HCl, Lewis Acids) | Substituted Quinoline |

| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene (B1212753) Ketone | Acid or Base Catalysts (e.g., Chitosan-SO₃H) | Substituted Quinoline |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Acidic workup | Quinoline-4-carboxylic acid |

This table presents a summary of prominent multicomponent reactions used for synthesizing the quinoline ring system.

Derivatization Strategies for this compound

The chemical character of this compound is defined by its three key features: the quinoline ring, the phenolic hydroxyl group at position 7, and the aldehyde group at position 5. These functional groups provide distinct sites for chemical modification, allowing the molecule to serve as a versatile scaffold for constructing more complex derivatives. While direct experimental literature on this specific isomer is limited, its reactivity can be confidently predicted based on well-established chemical principles and extensive studies on related quinoline aldehydes. mdpi.comacs.org

The aldehyde functional group is a primary site for derivatization. It readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). This reaction is fundamental in the synthesis of new ligands for coordination chemistry and in building molecules with potential biological activity. acs.orgresearchgate.net For example, other hydroxyquinoline carbaldehydes are routinely condensed with various amines, including those with additional functional moieties like piperidine (B6355638) or morpholine, to create elaborate Schiff base ligands. acs.org Similarly, reaction with hydroxylamine (B1172632) or hydrazines would yield the corresponding oxime and hydrazone derivatives.

The phenolic hydroxyl group at position 7 is another key site for modification. It can undergo O-alkylation or O-acylation reactions. For instance, reaction with an alkyl halide (like methyl bromoacetate) in the presence of a base would lead to the formation of an ether linkage, a strategy used in modifying related 8-hydroxyquinolines. rsc.org

The combination of the pyridine (B92270) nitrogen and the C7-hydroxyl group creates a potential bidentate chelation site. Upon conversion of the aldehyde to a Schiff base, a new, often tridentate or tetradentate, ligand is formed, capable of coordinating with a wide range of metal ions such as Cu(II) and Zn(II). acs.org This chelation is a hallmark of hydroxyquinoline chemistry and is central to many of its applications.

| Functional Group | Reaction Type | Typical Reagents | Derivative Formed |

| Aldehyde (-CHO) | Condensation | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Aldehyde (-CHO) | Condensation | Hydroxylamine (NH₂OH) | Oxime |

| Aldehyde (-CHO) | Condensation | Hydrazine (R-NHNH₂) | Hydrazone |

| Hydroxyl (-OH) | Etherification | Alkyl Halide (R-X), Base | Ether |

| Hydroxyl (-OH) + N | Chelation | Metal Salt (e.g., CuCl₂, ZnCl₂) | Metal Complex |

This table outlines the principal derivatization strategies for this compound based on its functional groups.

Reaction Mechanisms and Fundamental Reactivity

Electrophilic Aromatic Substitution Mechanisms on the Quinoline (B57606) Nucleus

The quinoline structure is a fused heterocyclic system, comprised of a benzene (B151609) ring and a pyridine (B92270) ring. Electrophilic aromatic substitution (EAS) reactions on the quinoline nucleus are a cornerstone of its chemistry. The reactivity of the quinoline system towards electrophiles is lower than that of benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. researchgate.net

Electrophilic attack preferentially occurs on the carbocyclic (benzene) ring, which has a higher electron density compared to the pyridine ring. researchgate.netquimicaorganica.org Within the benzene ring, substitution is favored at positions 5 and 8. researchgate.netquimicaorganica.org This preference is explained by the stability of the cationic intermediate (arenium ion or σ-complex) formed during the reaction. Attack at positions 5 or 8 results in a more stable intermediate where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, attack at positions 6 or 7 leads to a less stable intermediate with only one such contributing structure. quimicaorganica.org

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate. libretexts.orgyoutube.com This step is typically the rate-determining step. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. youtube.comyoutube.comlibretexts.org For instance, the nitration of quinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com Similarly, bromination can lead to 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.com

Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the outcomes of electrophilic aromatic substitution on quinoline derivatives like 8-hydroxyquinoline (B1678124). orientjchem.orgorientjchem.org These computational methods help in understanding the stability of the potential products and the reaction pathways. orientjchem.orgorientjchem.org

Nucleophilic Addition Reactions of the Carbaldehyde Moiety

The carbaldehyde group (-CHO) attached to the quinoline ring is susceptible to nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. youtube.com A nucleophile attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield the final alcohol product. youtube.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. philadelphia.edu.jo

Hydration and Cyanohydrin Formation

Hydration: Aldehydes can react with water in a reversible nucleophilic addition reaction to form gem-diols (hydrates). philadelphia.edu.jo This reaction is often catalyzed by acid or base.

Cyanohydrin Formation: Aldehydes and ketones react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing a hydroxyl (-OH) and a cyano (-CN) group on the same carbon. jove.com This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the potent nucleophile. orgoreview.comlibretexts.org The cyanide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which is then protonated by HCN or another proton source to give the cyanohydrin. orgoreview.comlibretexts.org The reaction is reversible, and the position of the equilibrium depends on the structure of the carbonyl compound. orgoreview.com For most aldehydes, the equilibrium favors the formation of the cyanohydrin. orgoreview.com

The general mechanism is as follows:

The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon. orgoreview.com

This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

The alkoxide ion is then protonated by a molecule of HCN, which regenerates the cyanide ion catalyst. libretexts.org

Table 1: Reactivity of Carbonyl Compounds in Cyanohydrin Formation

| Compound Type | Reactivity |

| Formaldehyde | Highest |

| Other Aldehydes | High |

| Unhindered Ketones | Moderate |

| Hindered Ketones | Low |

This table illustrates the general trend in reactivity of different carbonyl compounds towards cyanohydrin formation. orgoreview.com

Reactions with Nitrogen and Oxygen Nucleophiles

Nitrogen Nucleophiles: The carbaldehyde group of 7-hydroxyquinoline-5-carbaldehyde readily reacts with primary amines (R-NH₂) to form imines (Schiff bases) and with secondary amines (R₂NH) to form enamines. youtube.com The reaction with primary amines involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.com

Oxygen Nucleophiles: Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. The reaction is reversible.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

Aldol Condensation: Aldehydes and ketones that possess at least one α-hydrogen can undergo an aldol condensation reaction in the presence of a base or acid catalyst. This reaction involves the formation of a β-hydroxy aldehyde (an aldol) or a β-hydroxy ketone (a ketol). These initial products can then readily dehydrate, especially upon heating, to yield α,β-unsaturated carbonyl compounds.

Grignard and Organolithium Reagents: The aldehyde functional group can react with organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) to form secondary alcohols after an acidic workup. libretexts.org The mechanism involves the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org

Prototropic Tautomerism and Intramolecular Hydrogen Atom Transfer (HAT) Processes

Ground-State Tautomeric Equilibria (7-Quinolinol/7(1H)-Quinolinone)

7-Hydroxyquinoline (B1418103) (7HQ) can exist in two tautomeric forms: the enol form (7-quinolinol) and the keto form (7(1H)-quinolinone). nih.gov The equilibrium between these two forms is influenced by the solvent environment. nih.gov In aqueous solutions, for instance, both the enol and a zwitterionic tautomer have been observed in the ground state. nih.gov

A direct intramolecular conversion between the hydroxy and oxo tautomers of monomeric 7-hydroxyquinoline in the ground state is hindered by a very high energy barrier. nih.govacs.org This is due to the long distance the hydrogen atom would need to travel from the exocyclic oxygen to the endocyclic nitrogen. nih.govacs.org However, this tautomeric conversion can be facilitated by solvent molecules. In protic solvents, a "wire" of solvent molecules can form a hydrogen-bonded chain between the hydroxyl group and the ring nitrogen, enabling a solvent-assisted proton transfer. nih.gov Theoretical calculations have suggested that a minimum of three water molecules are needed to create a stable solvent wire to facilitate this intermolecular proton transfer. nih.gov In nonpolar solvents, 7-hydroxyquinoline can form cyclic dimers, which allow for a concerted transfer of two protons along the hydrogen bonds. nih.govacs.org

Furthermore, substituents on the quinoline ring can play a role in intramolecular hydrogen atom transfer (HAT). For example, a group at position 8, such as a carbaldehyde or an aldoxime, can act as a "molecular crane". nih.govacs.orgnih.gov This substituent can form an intramolecular hydrogen bond with the 7-hydroxyl group, facilitating the transfer of the hydrogen atom to the quinoline nitrogen upon UV excitation. nih.govacs.orgnih.gov

Excited-State Hydrogen Atom Transfer (ESIPT) Mechanisms

The photophysical behavior of 7-hydroxyquinoline derivatives is often governed by the process of excited-state intramolecular proton transfer (ESIPT). In this phenomenon, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring upon photoexcitation. This process results in the formation of a transient keto-enol tautomer, which has distinct fluorescence properties compared to the initial enol form.

While direct studies on this compound are not extensively detailed, the mechanisms can be inferred from extensive research on the parent compound, 7-hydroxyquinoline (7-HQ), and its other derivatives. For 7-HQ, the proton transfer from the hydroxyl group to the distant ring nitrogen is not a direct process but is often mediated by solvent molecules, particularly in protic solvents like methanol. nih.gov Upon excitation, a degree of solvent reorganization is necessary to form a "proton wire" or bridge, typically involving a dimeric chain of solvent molecules, which facilitates the relay of the proton. nih.gov The observation of a rise time in the tautomer fluorescence, which can range from 350 picoseconds to 1.4 nanoseconds, confirms that this is a dynamic process occurring in the excited state. nih.gov

In related systems, such as 7-hydroxyquinoline-8-carbaldehydes, a solvent-dependent equilibrium between the enol (OH) form and the keto (NH) form has been observed even in the ground state. acs.org This tautomerization is a form of long-range hydrogen atom transfer (HAT). acs.org Computational studies and spectroscopic analysis suggest that upon photoexcitation, these molecules can undergo a twist-assisted ESIPT, leading to the formation of an excited keto tautomer, which can then either fluoresce or undergo further isomerization. mdpi.com The efficiency of this process can be influenced by competitive reaction channels, such as trans-cis isomerization around other bonds in the molecule. mdpi.com

The presence of the carbaldehyde group at the 5-position of 7-hydroxyquinoline is expected to influence the electronic properties and therefore the ESIPT dynamics. The electron-withdrawing nature of the aldehyde could affect the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, potentially altering the driving force and kinetics of the proton transfer. The general mechanism involves the interconversion between two constitutional isomers, known as tautomers, which are in equilibrium. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism can be catalyzed by either acid or base. masterorganicchemistry.com Generally, the keto form is more stable, but the enol form can be favored by factors such as intramolecular hydrogen bonding or extended conjugation, both of which are relevant in hydroxyquinoline systems. youtube.comyoutube.com

Table 1: Key Processes in the ESIPT of 7-Hydroxyquinoline Analogs

| Process | Description | Key Findings | Citations |

|---|---|---|---|

| Solvent-Mediated ESPT | Proton transfer in the excited state is facilitated by a bridge of solvent molecules (e.g., methanol). | Requires significant solvent reorganization; tautomer fluorescence exhibits a distinct rise time. | nih.gov |

| Keto-Enol Tautomerism | Equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms. | Can occur in both ground and excited states; influenced by solvent polarity. | acs.orgmasterorganicchemistry.com |

| Twist-Assisted ESIPT | A conformational twisting of the molecule aids the intramolecular proton transfer in the excited state. | Can be a barrierless process from the Franck-Condon region; competes with other photochemical reactions. | mdpi.com |

Cyclization and Annulation Reactions Involving this compound

The aldehyde functional group in this compound serves as a versatile handle for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions are fundamental in synthetic organic chemistry for building molecular diversity.

One of the common strategies involves condensation reactions with active methylene (B1212753) compounds. For instance, derivatives of 7-hydroxyquinoline carbaldehyde readily undergo Knoevenagel condensation. In a related example, 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde reacts with various active methylene compounds containing an ester group. preprints.org The reaction proceeds through the formation of a Knoevenagel adduct, which subsequently undergoes intramolecular transesterification to yield annulated pyranone structures, specifically pyrano[3,2-g]quinolin-2-ones. preprints.org Similarly, Knoevenagel condensation of related hydroxyquinoline carboxaldehydes with cyanoacetic acid is a key step in synthesizing cyanoacrylic acid derivatives. researchgate.net

Furthermore, the quinoline scaffold itself can be built up or modified using classic named reactions. The Vilsmeier-Haack and Duff reactions are employed for the formylation of hydroxyquinolines to introduce the carbaldehyde group, sometimes leading to double formylation at the C5 and C7 positions. mdpi.com The aldehyde can then be used in subsequent steps. For example, Schiff base derivatives are readily prepared by reacting the carbaldehyde with primary amines. mdpi.com These Schiff bases can be important intermediates or final target molecules.

The Claisen-Schmidt condensation is another powerful tool. Related hydroxyquinoline carbaldehydes can be condensed with ketones like 2,4-pentanedione in a modified Claisen-Schmidt reaction to generate new carbon-carbon bonds and elaborate the molecular framework. researchgate.net These reactions highlight the utility of the carbaldehyde as an electrophilic partner in reactions that expand the heterocyclic system.

Table 2: Cyclization and Annulation Reactions

| Reaction Type | Reagents/Conditions | Product Type | Citations |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF/CHCl₃, reflux | Quinoline-5-carbaldehydes | researchgate.netmdpi.com |

| Duff Reaction | Hexamethylenetetramine | Mono- or diformylated quinolines | mdpi.com |

| Knoevenagel Condensation | Active methylene compounds (e.g., malonates, cyanoacetates), base catalyst | Arylidene derivatives, precursors to fused rings | preprints.org |

| Intramolecular Cyclization | Knoevenagel adducts from ester-containing methylene compounds | Fused pyranones (e.g., pyrano[3,2-g]quinolin-2-one) | preprints.org |

| Claisen-Schmidt Condensation | Ketones (e.g., 2,4-pentadione) | Extended conjugated systems | researchgate.net |

| Schiff Base Formation | Primary amines (e.g., 2,6-diisopropylaniline) | Imines (Schiff bases) | mdpi.com |

Advanced Spectroscopic Characterization and Structure Elucidation

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

High-resolution techniques are indispensable for unambiguously determining the molecular structure, confirming elemental composition, and identifying the specific arrangement of atoms and functional groups, which is crucial for distinguishing between isomers like 7-Hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-5-carbaldehyde (B1267011).

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₇NO₂), the expected exact mass can be calculated and confirmed using High-Resolution Mass Spectrometry (HRMS).

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecule's fragmentation. While a specific spectrum for this compound is not provided in the search results, analysis of related compounds like 8-hydroxyquinoline-5-carbaldehyde shows a preferential fragmentation pattern involving the initial loss of the carbonyl group. Similarly, the GC-MS analysis of the parent compound, 7-hydroxyquinoline (B1418103), shows a prominent molecular ion peak at m/z 145, corresponding to its molecular weight.

Table 1: Expected Mass Spectrometric Data for this compound

| Technique | Expected Observation | Significance |

|---|---|---|

| HRMS | Molecular Ion Peak (M+) at m/z ≈ 173.0477 | Confirms the elemental formula (C₁₀H₇NO₂). |

| GC-MS | Likely fragmentation includes loss of -CHO group (M-29) and other characteristic quinoline (B57606) ring fragments. | Provides structural information and a fragmentation fingerprint. |

| Elemental Analysis | C: 69.36%, H: 4.07%, N: 8.09%, O: 18.48% | Verifies the empirical formula. |

Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, key functional groups include the hydroxyl (-OH), aldehyde (-CHO), and the aromatic quinoline ring system.

The FTIR spectrum is expected to show characteristic absorption bands. The stretching vibration of the hydroxyl group typically appears as a broad band, while the aldehyde group presents two key signals: the C=O stretch and the C-H stretch. The quinoline ring itself will contribute a complex pattern of C=C and C=N stretching vibrations, as well as C-H bending vibrations. Studies on related quinoline derivatives confirm that C=O stretching vibrations are observed in the range of 1668–1582 cm⁻¹, while C-N stretching vibrations in the quinoline moiety are seen around 1325–1314 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | ~3200-3600 (broad) | O-H Stretch |

| Aldehyde (-CHO) | ~1680-1700 | C=O Stretch |

| Aldehyde (-CHO) | ~2720 and ~2820 | C-H Stretch |

| Aromatic Ring | ~1500-1600 | C=C and C=N Stretch |

| Aromatic Ring | ~690-900 | C-H Bending (Out-of-plane) |

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution, allowing for the mapping of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals are expected for the aldehyde proton (highly deshielded, ~10 ppm), the hydroxyl proton (variable chemical shift), and the aromatic protons on the quinoline ring. The specific coupling patterns (splitting) between adjacent protons would be key to confirming the 5,7-substitution pattern. For instance, studies on related quinolinecarbaldehydes show that an aldehyde proton at the C5 position has a chemical shift of approximately 10.1 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aldehyde carbonyl carbon is expected to appear significantly downfield (~190 ppm). The carbons of the quinoline ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the electron-donating/withdrawing substituents. The existence of tautomers (enol-keto forms) can be investigated by NMR, as this equilibrium would result in different sets of signals corresponding to each form present in the solution.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Spectrum | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~9.8 - 10.2 | Singlet, downfield. |

| Aromatic (C-H) | ~7.0 - 9.0 | Multiple signals with specific splitting patterns. | |

| Hydroxyl (-OH) | Variable | May be broad; position depends on solvent and concentration. | |

| ¹³C NMR | Carbonyl (C=O) | ~190 - 193 | Highly deshielded. |

| Aromatic (C-OH) | ~155 - 160 | Carbon attached to the hydroxyl group. |

Electronic Absorption and Emission Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its conjugation, tautomeric forms, and behavior in the electronically excited state.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The absorption spectrum of this compound is expected to be sensitive to the solvent environment and pH due to the presence of both acidic (hydroxyl) and basic (quinoline nitrogen) centers.

Crucially, this technique can be used to study the ground-state equilibrium between the enol (hydroxy) and keto (quinolinone) tautomeric forms. The position and intensity of the absorption maxima can shift depending on the polarity of the solvent, as different solvents can stabilize one tautomer over the other. For example, studies on 7-hydroxyquinoline-8-carbaldehydes show a solvent-dependent equilibrium between the OH and NH tautomeric forms in the ground state.

Fluorescence spectroscopy provides information about the processes that occur after a molecule absorbs light and reaches an excited state. 7-Hydroxyquinoline and its derivatives are well-known for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, the proton from the hydroxyl group can transfer to the quinoline nitrogen, forming an excited-state tautomer which then fluoresces at a much longer wavelength (a large Stokes shift) than the normal excited species.

The fluorescence spectrum of this compound is expected to be highly dependent on the solvent, particularly its hydrogen-bonding capability. In non-polar solvents, one might observe fluorescence primarily from the initially excited enol form. In protic or polar solvents, dual fluorescence may be observed: a band at a shorter wavelength from the enol form and a significantly red-shifted band from the keto tautomer formed via ESIPT. The dynamics of this proton transfer can be studied using time-resolved fluorescence techniques.

To the user,

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound This compound pertaining to the requested sections on X-ray crystallography and electrochemical studies is not publicly available.

The provided outline requires a detailed analysis of:

Electrochemical Studies of Oxidation-Reduction Potentials

While research exists for isomers such as 8-hydroxyquinoline-5-carbaldehyde and other related quinoline derivatives, which includes crystallographic and electrochemical data, this information is not directly applicable to this compound. Adhering to the strict instruction to focus solely on the specified compound and not introduce information outside the explicit scope of the outline, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided structure.

No published X-ray crystal structure or detailed electrochemical analysis for this compound could be located. Therefore, the creation of data tables and detailed research findings for these specific subsections is not feasible at this time.

If you wish to proceed, it would be necessary to broaden the scope to include comparative analysis with closely related compounds, with the understanding that this would deviate from the original, strict instructions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties and reactivity of molecules like 7-hydroxyquinoline-5-carbaldehyde.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. joaquinbarroso.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.netnih.gov

For quinoline (B57606) derivatives, calculations of frontier molecular orbitals have supported experimental findings regarding their electrochemical properties, showing a strong correlation between chemical structure and redox potentials. mdpi.com Various chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, provide further quantitative measures of reactivity. researchgate.net These parameters are crucial for predicting how the molecule will interact with other chemical species. libretexts.orgresearchgate.net

Theoretical Modeling of Reaction Pathways and Selectivity

Theoretical modeling plays a significant role in understanding the mechanisms and selectivity of chemical reactions involving this compound. Computational studies have been employed to explain the preferred selectivity in formylation transformations leading to quinolinecarbaldehydes. mdpi.com By mapping out the potential energy surfaces for different reaction pathways, researchers can identify the most energetically favorable routes and predict the major products of a reaction. This approach is particularly valuable for complex reactions where multiple outcomes are possible.

Simulation of Tautomeric Equilibria and Hydrogen Transfer Dynamics

Tautomerism, the interconversion of structural isomers through proton transfer, is a key feature of hydroxyquinolines. acs.orgnih.gov Computational simulations are essential for studying these equilibria and the dynamics of hydrogen transfer.

Potential Energy Surface Calculations

Potential energy surface (PES) calculations are used to map the energy of the system as a function of the coordinates of the atoms involved in the tautomerization process. nih.gov These calculations help to identify the stable tautomeric forms (enol and keto) as minima on the PES and the transition states connecting them as saddle points. For related 7-hydroxyquinoline (B1418103) systems, PES calculations have revealed complex ground and excited-state tautomerism. nih.gov The energy barriers for proton transfer, determined from the PES, provide insights into the rates of tautomerization. nih.govcore.ac.uk Studies on similar molecules have shown that these barriers can be significantly high in the ground state, indicating slow interconversion. core.ac.uk

Solvent Effects on Tautomerism

The surrounding solvent environment can have a profound impact on tautomeric equilibria. acs.orgbeilstein-journals.org Computational models that incorporate solvent effects are crucial for accurately predicting the relative stabilities of tautomers in solution. researchgate.net For 7-hydroxyquinoline and its derivatives, studies have shown that the equilibrium between the enol and keto/zwitterionic forms is solvent-dependent. acs.orgnih.govelsevierpure.com Polar and protic solvents can stabilize the more polar keto or zwitterionic tautomers through hydrogen bonding and dielectric effects. beilstein-journals.org For instance, in some hydroxyquinoline systems, an increase in solvent polarity leads to a greater population of the keto tautomers. beilstein-journals.org Computational studies have also highlighted the role of specific solvent molecules in mediating proton transfer, with calculations showing that a minimum number of water molecules can form a "solvent wire" to facilitate the process. nih.gov

Interactive Data Table: Calculated Properties of Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| Compound 3 | 2.783 | 0.719 | |||

| Compound 9 | 3.995 | 1.998 |

Note: Data for compounds 3 and 9 are from a study on novel quinolin-2(1H)-one derivatives and are included for comparative purposes to illustrate the range of values for related structures. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

No specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound have been reported in the reviewed literature. QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. The absence of such studies suggests that a systematic investigation of the biological activities of a library of derivatives of this compound, which is a prerequisite for QSAR analysis, has not been undertaken or published.

Advanced Computational Methods for Excited States and Photophysical Properties

There is no available research in the public domain that employs advanced computational methods such as the Complete Active Space Self-Consistent Field (CASSCF), second-order approximate Coupled-Cluster (CC2), Møller-Plesset perturbation theory of the second order (MP2), or the second-order Algebraic-Diagrammatic Construction (ADC(2)) to investigate the excited states and photophysical properties of this compound. These high-level quantum chemical calculations are crucial for understanding the electronic transitions, fluorescence, and phosphorescence characteristics of a molecule. The lack of such studies indicates a gap in the theoretical characterization of the photophysics of this particular compound.

Research Applications in Materials Science and Chemical Sensing

Coordination Chemistry: Ligand Design and Metal Complexation

The presence of the hydroxyl group and the nitrogen atom in the quinoline (B57606) ring gives 7-Hydroxyquinoline-5-carbaldehyde the ability to act as a chelating ligand, binding strongly to metal ions. This property is fundamental to its application in coordination chemistry.

This compound and its isomers are potent chelating agents for a variety of transition metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This bidentate chelation is a hallmark of hydroxyquinoline derivatives.

Research on related 8-hydroxyquinoline (B1678124) (8-HQ) compounds demonstrates strong complex formation with numerous metal ions. nih.gov The stability and selectivity of these complexes can be tuned by modifying the substituents on the quinoline ring. For instance, studies on 8-HQ derivatives show a distinct order of metal-binding ability, which can vary with pH. At a pH of 7.4, the binding affinity for one 8-HQ derivative follows the trend: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov This strong chelating ability is a shared characteristic among hydroxyquinolines and is critical for their use in various applications. nih.govmdpi.com The complexation can alter the physicochemical properties of the ligand, including its solubility, stability, and electronic properties. nih.gov

Table 1: Predicted Chelation Behavior of this compound with Transition Metals This table is based on the known behavior of isomeric and related hydroxyquinoline compounds.

| Transition Metal Ion | Expected Coordination Sites | Potential Complex Geometry | Associated Research Context |

|---|---|---|---|

| Copper (Cu²⁺) | Quinoline Nitrogen, Hydroxyl Oxygen | Square Planar, Distorted Octahedral | Catalysis, Antifungal Materials. mdpi.comacs.org |

| Zinc (Zn²⁺) | Quinoline Nitrogen, Hydroxyl Oxygen | Tetrahedral | Fluorescent Sensing, Anticancer Studies. acs.org |

| Iron (Fe³⁺/Fe²⁺) | Quinoline Nitrogen, Hydroxyl Oxygen | Octahedral | Biological System Mimics, Materials Science. mdpi.com |

| Nickel (Ni²⁺) | Quinoline Nitrogen, Hydroxyl Oxygen | Square Planar, Octahedral | Catalysis, Coordination Polymers. acs.org |

The ability of this compound to act as a ligand facilitates the construction of larger, well-defined structures known as supramolecular assemblies and coordination compounds. These are formed through the self-assembly of the ligand with metal ions, driven by the formation of coordinate bonds. The resulting structures can have unique geometries and properties, such as porous frameworks or discrete molecular cages. The aldehyde group provides an additional site for further chemical reactions, allowing for the creation of more complex, multi-component assemblies. Studies on related 7-hydroxyquinoline-8-carbaldehydes have highlighted them as trifunctional systems capable of forming intricate hydrogen-bonded networks, which are crucial for building supramolecular structures. acs.org

Development of Optically Driven Molecular Switches and Photoswitches

A significant area of research for hydroxyquinoline derivatives is in the development of molecular switches. These are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light. Research on the isomeric 7-hydroxyquinoline-8-carbaldehydes has shown they can function as reversible, optically driven molecular switches. acs.org

This switching behavior is based on a process called ground- and excited-state long-range prototropic tautomerization, which is essentially a light-induced hydrogen atom transfer. acs.org In this system, the 7-hydroxyquinoline (B1418103) part acts as the molecular "frame," while the carbaldehyde group functions as a proton "crane." acs.org Upon photoexcitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, leading to a change in the molecule's structure and, consequently, its electronic and optical properties, such as absorption and fluorescence. acs.org This reversible process makes these molecules excellent candidates for applications in optical data storage and molecular electronics.

Advanced Functional Materials: Dyes, Polymers, and Semiconductors

The inherent properties of the 7-hydroxyquinoline scaffold, such as fluorescence and thermal stability, make its derivatives suitable for creating advanced functional materials.

Dyes: The extended π-conjugated system of the quinoline ring means that this compound and its derivatives can absorb and emit light, making them useful as fluorescent dyes or colorants. Predictive models for the related 8-Hydroxy-5-methylquinoline-7-carbaldehyde suggest a high probability of it functioning as a colorant. epa.gov

Polymers: The aldehyde group on this compound provides a reactive handle to incorporate the molecule into polymer chains, either as a pendant group or as part of the main backbone. This allows for the creation of functional polymers with tailored optical or metal-binding properties. For example, related 8-hydroxyquinoline derivatives have been incorporated into electrospun polymer mats of poly(vinyl alcohol) and carboxymethyl cellulose (B213188) to create materials with specific biological activities. mdpi.comnih.gov

Semiconductors: Metal complexes of hydroxyquinoline derivatives are well-known for their use as emissive materials in Organic Light Emitting Diodes (OLEDs). The ability of this compound to form stable metal complexes suggests its potential use in developing new semiconducting materials for electronic and optoelectronic applications.

Design and Synthesis of Fluorescent Chemosensors for Ion Detection

The combination of a fluorescent quinoline core and a metal-chelating site makes this compound an excellent platform for designing fluorescent chemosensors. These sensors work by signaling the presence of a specific ion through a change in their fluorescence.

When the chemosensor binds to a target metal ion, its fluorescence properties can be altered in several ways:

Fluorescence Quenching: The metal ion can suppress the fluorescence of the molecule.

Fluorescence Enhancement: The binding event can restrict molecular vibrations, leading to an increase in fluorescence intensity.

Ratiometric Sensing: The formation of the complex can cause a shift in the emission wavelength, allowing for more precise detection by measuring the ratio of fluorescence intensities at two different wavelengths.

The aldehyde group can be further modified, for example, by converting it into a Schiff base, to create more selective and sensitive sensors for a wide range of metal ions. acs.org The design of such sensors is a major area of research, with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.comacs.org

Conclusion and Future Research Perspectives

Synthesis and Reactivity Contributions

Detailed synthetic routes and reactivity studies specifically for 7-Hydroxyquinoline-5-carbaldehyde are not extensively documented in primary research literature. However, insights can be drawn from general formylation and substitution reactions on the quinoline (B57606) scaffold.

Methodologies such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are classical methods for introducing a carbaldehyde group onto phenolic rings, including hydroxyquinolines. mdpi.com For instance, the formylation of 6-hydroxyquinoline (B46185) using the Duff method has been shown to yield a monoaldehyde with the formyl group at the C5 position. mdpi.com While this applies to a different isomer, it suggests that direct formylation of 7-hydroxyquinoline (B1418103) could potentially yield the C5-carbaldehyde derivative, although the regioselectivity would be a critical factor requiring experimental verification.

The reactivity of the aldehyde group at the C5 position is expected to be characteristic of aromatic aldehydes. A significant reaction pathway for quinoline-5-carbaldehydes is the formation of Schiff bases through condensation with primary amines. mdpi.com These reactions are efficient and provide a versatile method for creating more complex molecular structures with potential applications in coordination chemistry and materials science. mdpi.com

Spectroscopic and Computational Insights

In ¹H-NMR spectroscopy, the proton of the aldehyde group (HC=O) at the C5 position is expected to produce a distinctive singlet signal at approximately 10.1 ppm. mdpi.com For the carbonyl carbon in ¹³C-NMR spectra, a characteristic signal is anticipated around 192 ppm. mdpi.com This downfield shift is typical for a carbonyl group at the C5 position that is not involved in strong intramolecular hydrogen bonding, which distinguishes it from a C7-carbaldehyde adjacent to an 8-hydroxy group. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and properties of similar quinoline derivatives. acs.org Such studies for this compound could provide valuable insights into its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies, which would aid in the interpretation of experimental spectroscopic data.

Emerging Avenues in Advanced Materials and Chemical Sensing

While direct applications of this compound in advanced materials and chemical sensing have not been reported, the broader family of hydroxyquinoline derivatives is renowned for its utility in these fields. They are well-known as potent chelating agents for various metal ions and have been extensively used as fluorescent chemosensors.

The combination of the hydroxyquinoline moiety, a known fluorophore and metal-binding site, with a reactive carbaldehyde group suggests potential for development. The aldehyde can serve as a synthetic handle to anchor the molecule to polymer backbones or to create more elaborate sensor systems through Schiff base condensation. The resulting compounds could be explored as new fluorescent probes for detecting specific metal ions.

Future Research Perspectives

The current state of knowledge regarding this compound is nascent, presenting numerous opportunities for fundamental and applied research.

A primary focus for future work should be the development and optimization of a reliable synthetic pathway to produce this compound in good yield, allowing for its thorough characterization. This would involve a systematic study of various formylation reactions on 7-hydroxyquinoline and careful separation and identification of the resulting isomers.

Once the compound is accessible, detailed spectroscopic analysis (NMR, FTIR, UV-Vis, Fluorescence) and single-crystal X-ray diffraction would provide a definitive structural and photophysical profile. Investigating its prototropic tautomerism, a phenomenon observed in related 7-hydroxyquinoline derivatives, could reveal interesting photophysical properties and potential for applications in molecular switching. acs.org

Furthermore, exploring its coordination chemistry with a range of metal ions could uncover novel complexes with interesting magnetic, optical, or catalytic properties. The synthesis of its Schiff base derivatives and their subsequent evaluation as fluorescent sensors or as components in organic light-emitting diodes (OLEDs) represents a promising avenue for discovering new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-Hydroxyquinoline-5-carbaldehyde, and how can yield optimization be achieved?

- The Vilsmeier-Haack reaction is a common method for synthesizing quinoline carbaldehyde derivatives, involving formylation at specific positions under controlled conditions (e.g., using POCl₃ and DMF) . To optimize yields, parameters such as reaction temperature (typically 80–100°C), stoichiometry of reagents, and purification steps (e.g., column chromatography with ethyl acetate/hexane mixtures) should be systematically varied. Evidence from analogous compounds suggests that yields >60% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxyl group (δ ~10–12 ppm, exchangeable with D₂O).

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (O-H stretch).

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

- Based on analogs like quinoxaline-2-carbaldehyde, this compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers under inert gas. Emergency procedures should include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

- Computational methods (DFT calculations) can model electron density distribution, identifying reactive sites (e.g., the aldehyde carbon). Experimental validation via kinetic studies under varying pH and solvent conditions (e.g., polar aprotic vs. protic solvents) can reveal rate-determining steps. For example, intramolecular hydrogen bonding between the hydroxyl and aldehyde groups may influence reactivity .

Q. How should researchers address contradictions in reported biological activity data for quinoline derivatives?

- Contradictions often arise from variations in assay conditions (e.g., bacterial strains, solvent controls). To resolve these:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing .

- Control for solvent effects : DMSO concentrations >1% may inhibit microbial growth.

- Replicate studies : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05).

Q. What strategies improve the stability of this compound in aqueous solutions?

- Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure should be conducted. Data from related aldehydes suggest:

- pH 5–7 : Optimal for minimizing hydrolysis.

- Dark, 4°C : Reduces photodegradation and thermal decomposition.

- Lyophilization : For long-term storage.

Q. How to design experiments investigating the chelation properties of this compound with transition metals?

- Methodology :

Titration experiments : Use UV-Vis or fluorescence spectroscopy to detect metal-ligand complex formation (e.g., shifts in λ_max).

Job’s method : Determine stoichiometry by varying molar ratios of metal:ligand.

X-ray crystallography : Resolve crystal structures of complexes.

Data Presentation and Analysis

Table 1 : Example Synthesis Optimization Parameters

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack, 80°C | 58 | 95 | |

| Modified method, N₂ atmosphere | 72 | 98 |

Table 2 : Toxicity Profile (Based on Analogous Compounds)

| Route | LD₅₀ (mg/kg) | Classification | Precautionary Measures |

|---|---|---|---|

| Oral | 500–2000 | Category 4 | Avoid ingestion; use PPE |

| Dermal | 1000–2000 | Category 4 | Immediate washing with soap |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.